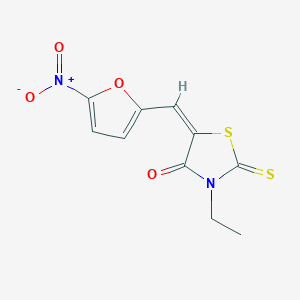
(E)-3-ethyl-5-((5-nitrofuran-2-yl)methylene)-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-ethyl-5-((5-nitrofuran-2-yl)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C10H8N2O4S2 and its molecular weight is 284.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (E)-3-ethyl-5-((5-nitrofuran-2-yl)methylene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative featuring a nitrofuran moiety, which is known for its diverse biological activities, particularly in antimicrobial and antiparasitic domains. This article reviews the biological activity of this compound, focusing on its efficacy against various pathogens, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C11H10N2O3S, with a molecular weight of approximately 250.27 g/mol. The presence of the nitrofuran group is crucial as it enhances the biological activity through mechanisms such as inhibition of nucleic acid synthesis and disruption of cellular processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives, including this compound. The compound has been tested against various strains of bacteria, particularly those classified under the ESKAPE pathogens, which are notorious for their multidrug resistance.
Table 1: Antimicrobial Activity Against ESKAPE Pathogens
The compound exhibited significant growth inhibition at concentrations comparable to or lower than those of standard antibiotics like nitrofurantoin and ciprofloxacin.
Antiparasitic Activity
The compound has also shown promise against protozoan parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. A study demonstrated that derivatives of nitrofuran-based thiazolidinones had enhanced trypanocidal activity compared to conventional treatments.
Case Study: Activity Against Trypanosoma cruzi
In a series of experiments, various derivatives were synthesized and tested for their IC50 values against three strains of T. cruzi. The most active derivative showed IC50 values significantly lower than those of existing treatments:
| Compound | Strain Y (TcII) IC50 (µM) | Silvio X10 cl1 (TcI) IC50 (µM) | Bug 2149 cl10 (TcV) IC50 (µM) |
|---|---|---|---|
| N'-(5-nitrofuran-2-yl)methylene biphenyl | 1.17 ± 0.12 | 3.17 ± 0.32 | 1.81 ± 0.18 |
| Benznidazole | >10 | >10 | >10 |
| Nifurtimox | >10 | >10 | >10 |
This indicates that the thiazolidinone derivatives could serve as potential candidates for developing new treatments for Chagas disease with better efficacy and lower toxicity profiles.
Structure-Activity Relationships
The biological activity of thiazolidinones can often be correlated with their structural features. The presence of electron-withdrawing groups, such as nitro groups, enhances their reactivity and interaction with biological targets. The optimal positioning of these groups relative to the thiazolidinone core is crucial for maximizing antimicrobial potency.
Propriétés
IUPAC Name |
(5E)-3-ethyl-5-[(5-nitrofuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4S2/c1-2-11-9(13)7(18-10(11)17)5-6-3-4-8(16-6)12(14)15/h3-5H,2H2,1H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWLYALISAAAPE-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(O2)[N+](=O)[O-])SC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC=C(O2)[N+](=O)[O-])/SC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














